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molecular formula C10H12O2S B8635915 Ethyl 2-mercapto-4-methylbenzoate

Ethyl 2-mercapto-4-methylbenzoate

Cat. No. B8635915
M. Wt: 196.27 g/mol
InChI Key: YWZOHQWIRAFZCD-UHFFFAOYSA-N
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Patent
US07205313B2

Procedure details

To a solution of the triflate from step A (500 mg, 1.60 mmol) and tetrakistriphenylphosphine palladium(0) (0.05 equiv, 92 mg, 0.08 mmol) in dry benzene (2 mL) under nitrogen at room temperature, a solution of sodium triisopropilsilanethiolate in dry tetrahydrofuran [1.3 equiv, prepared from triisopropilsilanethi61 (396 mg, 2.08 mmol) and sodium hydride (95%, 52 mg, 2.08 mmol) in tetrahydrofuran (2 mL) as in Example 22, Step B] was added and the reaction mixture was warmed to reflux (bath temp 90° C.) for 3.5 h. The reaction mixture was cooled down to 0° C. and tetrabutylammonium fluoride (1 M solution in tetrahydrofuran, 1.5 equiv, 3.1 mL, 3.1 mmol) and glacial acetic acid (3.5 equiv, 437 mg, 0.405 mL, 7.28 mmol) were added and the reaction mixture stirred at 0° C. for 20 min. Work-up as in Example 22, Step B gave, after flash chromatography (silica gel, hexane-ethyl acetate 25:1), the desired thiol as an oil (220 mg, 70%). The product was kept under nitrogen at −18° C.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0.405 mL
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
220 mg
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]S([C:5](F)(F)F)(=O)=O.[Na].[SH:10][C:11]1[C:12]([C:21]([O:23][CH3:24])=[O:22])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18]C=CC=2.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C>C1C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[CH2:24]([O:23][C:21](=[O:22])[C:12]1[CH:13]=[CH:14][C:19]([CH3:18])=[CH:20][C:11]=1[SH:10])[CH3:5] |f:3.4,7.8,^1:8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Name
tetrakistriphenylphosphine palladium(0)
Quantity
92 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
reactant
Smiles
SC=1C(=CC2=CC=CC=C2C1)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.405 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
thiol
Quantity
220 mg
Type
reactant
Smiles
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to 0° C.
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
was kept under nitrogen at −18° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)OC(C1=C(C=C(C=C1)C)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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